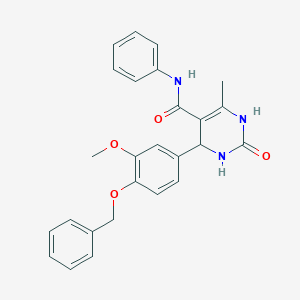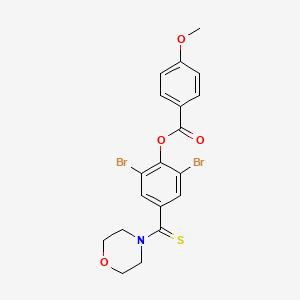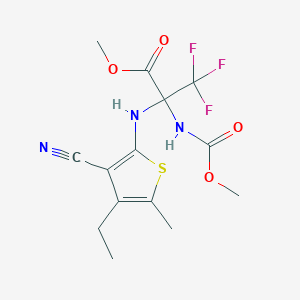![molecular formula C30H33N5O4 B11655238 (5-Nitrobenzene-1,3-diyl)bis[(4-benzylpiperazin-1-yl)methanone]](/img/structure/B11655238.png)
(5-Nitrobenzene-1,3-diyl)bis[(4-benzylpiperazin-1-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE is a complex organic compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications, including medicinal chemistry, where they are often used as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine . This intermediate can then be further reacted with various reagents to introduce the nitro and carbonyl groups, ultimately forming the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it may interact with neurotransmitter receptors in the brain, leading to various physiological effects . The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylpiperazine (BZP): Known for its stimulant properties.
1-(3-Chlorophenyl)piperazine (mCPP): Used in the synthesis of antidepressants.
1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP.
Uniqueness
1-BENZYL-4-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-NITROBENZOYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C30H33N5O4 |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
[3-(4-benzylpiperazine-1-carbonyl)-5-nitrophenyl]-(4-benzylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C30H33N5O4/c36-29(33-15-11-31(12-16-33)22-24-7-3-1-4-8-24)26-19-27(21-28(20-26)35(38)39)30(37)34-17-13-32(14-18-34)23-25-9-5-2-6-10-25/h1-10,19-21H,11-18,22-23H2 |
InChI-Schlüssel |
FFOMDQZLQSTUOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11655156.png)
![Ethyl 6-ethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655167.png)
![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11655169.png)
![(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655174.png)
![(5E)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11655180.png)
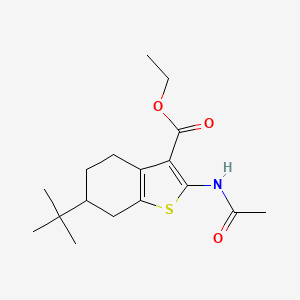
![3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11655197.png)
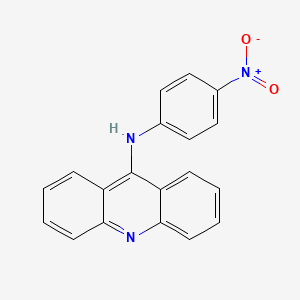
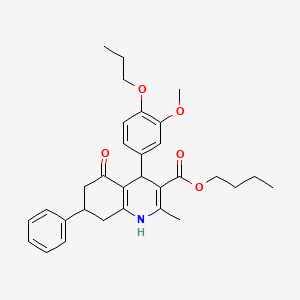
![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11655205.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B11655210.png)
